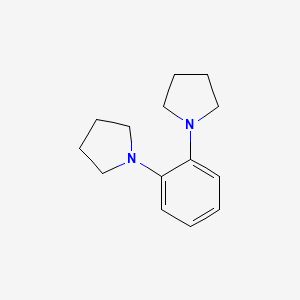

Phenylene)bis(pyrrolidine

Description

Phenylene)bis(pyrrolidine refers to a class of bis-pyrrolidine derivatives linked via a phenylene group. A representative example is (N′,N′′′)-1,1′-(methylenebis(4,1-phenylene))bis(5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) (Compound 35), synthesized from 1,1′-(methylenebis(4,1-phenylene))bis(5-oxopyrrolidine-3-carbohydrazide) (34) with a 54% yield. Key properties include a melting point of 191–192°C, IR absorption bands at 1665, 1694, and 1734 cm⁻¹ (C=O stretches), and NH stretches at 3398–3451 cm⁻¹. The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals, such as δ 2.54–2.64 ppm for CH₂CO protons, confirming its structural integrity .

Its rigid phenylene backbone contributes to thermal stability, a feature critical for applications in materials science and medicinal chemistry.

Properties

CAS No. |

54660-05-8 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(2-pyrrolidin-1-ylphenyl)pyrrolidine |

InChI |

InChI=1S/C14H20N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2 |

InChI Key |

RKAHVJHSYXFHNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2N3CCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyphenylenepyridines (e.g., 2,6-bis(4-diphenyl)pyridine)

- Structural Differences : Unlike Phenylene)bis(pyrrolidine, polyphenylenepyridines incorporate pyridine rings instead of pyrrolidine moieties. For example, 2,6-bis(4-diphenyl)pyridine (6b ) features a central pyridine flanked by phenylene groups, leading to distinct electronic delocalization .

- Spectroscopic Properties :

- ¹H NMR : Pyridine protons in 6b resonate at 7.89 ppm (overlapping β-phenylene protons) and 8.27 ppm (o-phenylene protons), reflecting stronger deshielding compared to this compound’s pyrrolidine signals (δ 2.54–2.64 ppm) .

- IR Spectroscopy : Polyphenylenepyridines lack the intense C=O stretches (~1700 cm⁻¹) seen in this compound, instead showing pyridine-specific absorptions (e.g., C=N stretches near 1600 cm⁻¹) .

- Applications : These compounds are utilized in organic electronics due to their planar, π-conjugated systems, contrasting with this compound’s antioxidant focus .

Pyrimidine–Carbazole Emitters (e.g., tCbz-mPYR)

- Structural Modifications: Unlike the hydrazide-isatin substituents in this compound, pyrimidine–carbazole emitters incorporate electron-withdrawing groups (cyano, bromo, sulfonyl) via phenylene bridges to enhance electron-accepting properties .

- Functional Properties: TADF Efficiency: The phenylene bridge in pyrimidine–carbazole systems facilitates intramolecular charge transfer, enabling thermally activated delayed fluorescence (TADF). This compound lacks such luminescent properties due to its non-conjugated carbohydrazide groups . Thermal Stability: Both classes exhibit high thermal stability (>190°C), but this compound’s melting point (191–192°C) is comparable to modified pyrimidines used in OLEDs .

Bis-Hydrazone Derivatives

- Synthetic Routes: this compound is synthesized via hydrazide-isatin condensation, whereas bis-hydrazones (e.g., 1,2-bis(4-hydrazonophenyl)ethane) often employ aldehyde/ketone coupling. The former’s yield (54%) is moderate compared to higher yields (70–85%) reported for simpler hydrazones .

- Bioactivity : Bis-hydrazones typically show antimicrobial or anticancer activity, while this compound’s antioxidant efficacy (via radical scavenging) is unique among bis-pyrrolidine derivatives .

Data Table: Key Properties of this compound and Analogues

| Compound | Molecular Feature | Melting Point (°C) | IR C=O Stretches (cm⁻¹) | Key Application |

|---|---|---|---|---|

| This compound | Hydrazone-isatin, phenylene | 191–192 | 1665, 1694, 1734 | Antioxidants |

| Polyphenylenepyridine (6b) | Pyridine, phenylene | N/A | Absent | Organic electronics |

| tCbz-mPYR | Carbazole, pyrimidine | ~190–200 | 2200 (C≡N) | OLED emitters (TADF) |

| Bis-hydrazone model | Aldehyde-derived hydrazone | 180–185 | 1640–1680 | Antimicrobial agents |

Research Findings and Implications

- Electronic Effects : this compound’s carbohydrazide groups impart stronger electron-withdrawing character than polyphenylenepyridines, favoring redox-mediated applications .

- Synthetic Flexibility : The hydrazone-isatin moiety allows modular functionalization, whereas pyrimidine–carbazole systems require precise substituent positioning for TADF efficiency .

- Thermal Resilience : All compared compounds share high thermal stability, but this compound’s balance of rigidity and solubility makes it suitable for pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.